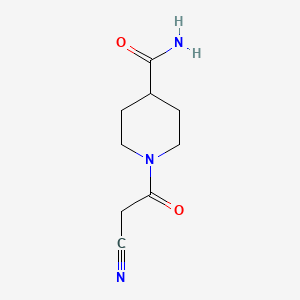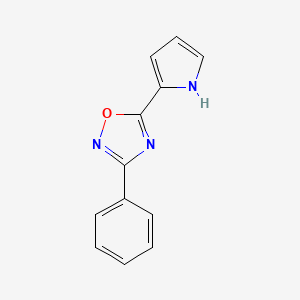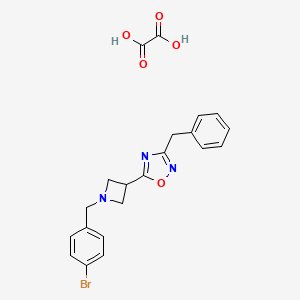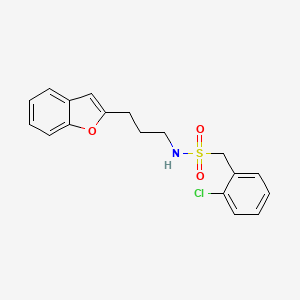
1-(Cyanoacetyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyanoacetyl)piperidine-4-carboxamide is a compound with the molecular formula C9H13N3O2 . It is a derivative of piperidine-4-carboxamide . Piperidine derivatives have been found to be potent dopamine reuptake inhibitors .
Synthesis Analysis
The synthesis of sulfonamide and amide derivatives of piperidine-4-carboxamide involves amino-dechlorination and amino-dealkoxylation reactions . The structure of the analogues was confirmed by different techniques such as IR and H NMR .Molecular Structure Analysis
The molecular formula of this compound is C9H13N3O2 . The average mass is 195.218 Da and the monoisotopic mass is 195.100784 Da .Chemical Reactions Analysis
Piperidine-4-carboxamide derivatives have been synthesized via amino-dechlorination and amino-dealkoxylation reactions . The reactions were monitored by TLC using pre-coated silica gel .Physical And Chemical Properties Analysis
The molecular weight of this compound is 195.22 . More detailed physical and chemical properties are not available in the retrieved sources.Applications De Recherche Scientifique
Antibacterial Activity
A study by Pouramiri et al. (2017) highlights the synthesis of novel compounds through the reaction of N-benzyl-2-cyanoacetamide with other chemical agents, utilizing piperidine as a base. These compounds exhibited antibacterial effects against both Gram-negative and Gram-positive bacteria, showcasing the potential of cyanoacetamide derivatives, including 1-(Cyanoacetyl)piperidine-4-carboxamide, in developing new antibacterial agents (Pouramiri, Kermani, & Khaleghi, 2017).
Neuroinflammation Imaging
Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker, demonstrating the use of cyanoacetamide derivatives for imaging of neuroinflammation in vivo. This research underscores the importance of this compound derivatives in neuroscientific studies, particularly for understanding neuroinflammation's role in various neuropsychiatric disorders (Horti et al., 2019).
HIV-1 Inhibition
Imamura et al. (2006) explored the modification of piperidine-4-carboxamide CCR5 antagonists, leading to the discovery of compounds with potent anti-HIV-1 activity. This research indicates the potential of this compound derivatives in the development of new therapeutics for combating HIV-1 (Imamura et al., 2006).
Catalysis and Green Chemistry
The synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives using piperidine-4-carboxylic acid (PPCA) functionalized Fe3O4 nanoparticles illustrates the role of this compound derivatives in catalysis and green chemistry. This innovative approach demonstrates the compound's utility in enhancing reaction efficiency and environmental sustainability (Ghorbani‐Choghamarani & Azadi, 2015).
Drug Discovery
In drug discovery, derivatives of this compound serve as critical scaffolds and intermediates. Bryan et al. (2012) identified piperidine carboxamide as a novel inhibitor of anaplastic lymphoma kinase, showcasing the compound's significance in developing targeted cancer therapies (Bryan et al., 2012).
Mécanisme D'action
Target of Action
It is known that cyanoacetamide derivatives, which 1-(cyanoacetyl)piperidine-4-carboxamide is a part of, are important precursors for heterocyclic synthesis . They are extensively used as reactants to form a variety of heterocyclic compounds .
Mode of Action
The mode of action of this compound involves its interaction with its targets to form heterocyclic compounds . The carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the synthesis of heterocyclic compounds . These compounds have diverse biological activities and have drawn the attention of biochemists in the last decade .
Result of Action
It is known that many derivatives of cyanoacetamide, which this compound is a part of, have diverse biological activities .
Propriétés
IUPAC Name |
1-(2-cyanoacetyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c10-4-1-8(13)12-5-2-7(3-6-12)9(11)14/h7H,1-3,5-6H2,(H2,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZGVYBBITWTIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2692561.png)
![N-[4-[2-(4-chlorophenyl)sulfonyl-3-(3-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2692565.png)





![1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2692573.png)
![ethyl 6-methyl-4-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2692574.png)
![4-{[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-YL]methyl}benzoic acid](/img/no-structure.png)
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2692577.png)
![(Z)-3-(1-Benzofuran-2-yl)-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2692578.png)